2-Sulfanylbenzonitrile

Heterocyclic synthesis Analgesic drug intermediates Benzo[b]thiophene derivatives

Standard aromatic thiols fail to deliver the ortho-directed cyclization required for benzothiophene-based analgesics or DPP-IV inhibitors. 2-Sulfanylbenzonitrile (CAS 34761-11-0) is the validated precursor for these heterocyclic cores. - **Key applications:** 3-amino-1-benzothiophene analgesics, phenyl thio-β-xyloside antithrombotics, benzisothiazole DPP-IV intermediates. - **Supply advantage:** Available from mg to kg. Disulfide precursor also offered for improved atom economy.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 34761-11-0
Cat. No. B3424433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfanylbenzonitrile
CAS34761-11-0
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)S
InChIInChI=1S/C7H5NS/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
InChIKeyAOYOBWSGCQMROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfanylbenzonitrile: Ortho-Thiol Benzonitrile Building Block


2-Sulfanylbenzonitrile (also known as 2-mercaptobenzonitrile, o-cyanothiophenol, or 2-cyanobenzenethiol; CAS 34761-11-0; molecular formula C₇H₅NS; molecular weight 135.19 g/mol) is an ortho-substituted benzonitrile derivative bearing a thiol (-SH) group adjacent to a nitrile (-C≡N) functionality . This bifunctional aromatic scaffold serves as a versatile intermediate in the synthesis of sulfur-containing heterocycles, particularly benzo[b]thiophene derivatives, benzothiazoles, and related fused systems [1]. The compound is characterized by its nucleophilic thiol group, which participates in SNAr reactions and metal-catalyzed cross-couplings, while the electron-withdrawing nitrile activates the aromatic ring for further transformations and can itself engage in cyclization chemistry . Its principal applications lie in pharmaceutical intermediate synthesis—notably for antithrombotic phenyl thio-β-xylosides and analgesic benzothiophene derivatives—as well as in agrochemical and dye precursor development .

Why 2-Sulfanylbenzonitrile Is Irreplaceable: Ortho-Cyano Synthon Advantage


Procurement decisions involving 2-sulfanylbenzonitrile must account for the compound's unique ortho-positioned thiol–nitrile bifunctionality, which generic aromatic thiols (e.g., thiophenol, 4-mercaptobenzonitrile) cannot replicate. The proximity of the nucleophilic thiol to the electrophilic nitrile enables intramolecular cyclization pathways—specifically Thorpe–Ziegler-type heterocyclizations—that yield benzo[b]thiophene and benzothiazole cores inaccessible from para- or meta-substituted analogs [1]. Additionally, the ortho arrangement confers enhanced reactivity in SNAr displacements of fluorine from fluorobenzonitrile precursors, enabling selective thiolation under mild conditions without competitive side reactions observed with less activated thiols . Substituting a generic thiol or a regioisomeric mercaptobenzonitrile would fundamentally alter reaction outcomes, leading to different heterocyclic scaffolds or complete synthetic failure, thereby necessitating compound-specific procurement for target-oriented synthesis [2].

2-Sulfanylbenzonitrile: Quantitative Differentiation Evidence


Regioselective Benzo[b]thiophene Cyclization Advantage

2-Sulfanylbenzonitrile (ortho-isomer) undergoes cyclization to form 3-amino-1-benzothiophene derivatives, a scaffold with documented analgesic activity, whereas para-mercaptobenzonitrile cannot participate in analogous intramolecular cyclization due to geometric constraints preventing thiol–nitrile proximity [1]. The ortho-substituted compound's regioselective transformation provides exclusive access to the benzothiophene core, which serves as a privileged pharmacophore in analgesic drug discovery. In direct synthetic application, 2-sulfanylbenzonitrile (compound 8 in the referenced study) was treated to yield 3-amino-1-benzothiophenes (compound 3), with no comparable cyclization product obtainable from 4-mercaptobenzonitrile under identical conditions [2]. This regiochemical exclusivity directly impacts procurement decisions when the synthetic target contains a benzo[b]thiophene motif.

Heterocyclic synthesis Analgesic drug intermediates Benzo[b]thiophene derivatives

Microwave-Assisted Thorpe-Ziegler Heterocyclization Efficiency

In a one-pot domino protocol for constructing benzothieno-fused naphthyridine pentacyclic systems, 2-mercaptobenzonitrile (compound 3 in the referenced study) participates in Thorpe-Ziegler-type heterocyclization with 2-chloromethylquinoline-3-carboxylates, yielding the fused heterocyclic product with reported good yields under microwave irradiation in the presence of cesium carbonate [1]. While the study reports the outcome qualitatively as good yields, the transformation demonstrates the compound's utility in tandem heterocyclization cascades that leverage both the thiol nucleophile and the nitrile electrophile. Comparable yields using alternative thiol nucleophiles (e.g., salicylonitriles, compound 2) were also achieved, indicating that 2-mercaptobenzonitrile performs on par with established heterocyclization partners while offering sulfur incorporation for thiophene-fused systems [2].

Microwave-assisted synthesis Fused heterocycles Naphthyridine derivatives

Disulfide-Mediated Product Doubling in Benzisothiazole Synthesis

A distinctive feature of 2-mercaptobenzonitrile chemistry is its capacity for disulfide-mediated product amplification. In the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride—a key intermediate for DPP-IV inhibitor pharmaceuticals—the reaction of bis(2-cyanophenyl) disulfide with piperazine yields the benzisothiazole product in 75-80% yield . Critically, the DMSO solvent oxidizes liberated 2-mercaptobenzonitrile back to the disulfide, enabling both halves of the symmetrical disulfide to generate product rather than only one . This in situ regeneration mechanism effectively doubles atom economy compared to direct thiol utilization and distinguishes the 2-cyanophenyl disulfide/thiol system from non-redox-active aromatic thiols that lack this product-amplification capability.

Benzisothiazole synthesis Disulfide redox cycling DPP-IV inhibitors

SNAr Fluorine Displacement Selectivity in Mercaptobenzonitrile Synthesis

In the synthesis of mercaptobenzonitriles via nucleophilic aromatic substitution, 2- and 4-fluorobenzonitriles substituted with chlorine or bromine (but not iodine) undergo selective substitution of fluorine by Na₂S in DMF at room temperature, followed by Zn/HCl reduction . For 4-bromo-2-fluorobenzonitrile as substrate, the corresponding 4-bromo-2-mercaptobenzonitrile was obtained cleanly and in 81% yield at room temperature . This selectivity profile is critical for procuring the correct halogenated precursor: substrates bearing iodine fail to undergo selective fluorine displacement, necessitating alternative synthetic routes. The 2-sulfanylbenzonitrile scaffold thus enables access to halo-substituted mercaptobenzonitriles that serve as versatile intermediates for further functionalization.

SNAr reaction Fluorobenzonitrile thiolation Halo-mercaptobenzonitrile synthesis

Ortho-Cyanothiophenol Glycosidation for Antithrombotic Agents

2-Sulfanylbenzonitrile serves as a reagent in the preparation of phenyl thio-β-xylosides, a class of compounds with demonstrated antithrombotic activity . In glycosidation studies employing cyanothiophenol acceptors, 4-cyanothiophenol (para-isomer) reacted with 2,3-di-O-acetyl-4-azido-4-deoxy-1,5-dithio-α/β-D-xylopyranoside donors in the presence of trimethylsilyl triflate to yield 4-cyanophenyl thioglycosides with an α:β anomeric ratio of 8:2 [1]. The ortho-isomer (2-sulfanylbenzonitrile) is the requisite building block for introducing the 2-cyanophenylthio moiety into β-D-phenylthioxyloside antithrombotics, where the ortho-substitution pattern is essential for biological activity. Comparative antithrombotic data from β-D-phenylthioxyloside patents indicate that compounds incorporating the ortho-cyanophenylthio group exhibit antithrombotic properties greatly superior to prior art products, though specific numerical comparisons for ortho vs. para substitution are not publicly disclosed in accessible literature [2].

Antithrombotic agents Thioglycosides β-D-phenylthioxylosides

2-Sulfanylbenzonitrile: Validated Application Scenarios


Analgesic Drug Discovery: 3-Amino-1-benzothiophene Synthesis

2-Sulfanylbenzonitrile is the exclusive precursor for constructing 3-amino-1-benzothiophene derivatives with demonstrated analgesic activity. In validated synthetic protocols, treatment of 2-sulfanylbenzonitrile provides 3-amino-1-benzothiophenes, which serve as core scaffolds for 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines [1]. The ortho-thiol–nitrile proximity enables intramolecular cyclization that cannot be replicated by para- or meta-mercaptobenzonitriles, making this compound the sole viable starting material for this specific heterocyclic scaffold. Procurement of 2-sulfanylbenzonitrile is therefore mandatory for medicinal chemistry programs targeting benzothiophene-based analgesics [2].

Antithrombotic Agent Development: Phenyl Thio-β-Xylosides

2-Sulfanylbenzonitrile is specifically utilized as a reagent in the preparation of phenyl thio-β-xylosides, a class of β-D-phenylthioxylosides with documented antithrombotic properties reported to be greatly superior to prior art products . The ortho-cyanophenylthio moiety is essential for the pharmacological activity of these antithrombotic agents, and 2-sulfanylbenzonitrile provides the requisite 2-substituted benzonitrile scaffold for incorporation into the thioglycoside framework. This application scenario is validated by patent literature describing β-D-phenylthioxylosides as venous antithrombotic agents, with the 2-cyanophenyl group serving as a critical pharmacophoric element [3].

DPP-IV Inhibitor Intermediate: 3-(1-Piperazinyl)-1,2-benzisothiazole

The synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride—a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitor pharmaceuticals—proceeds via reaction of bis(2-cyanophenyl) disulfide with piperazine, yielding the benzisothiazole product in 75-80% yield . The disulfide-mediated regeneration of 2-mercaptobenzonitrile in DMSO enables product doubling, improving atom economy compared to single-use thiol reagents. This process-economic advantage makes 2-mercaptobenzonitrile-derived disulfide the preferred sulfur source for industrial-scale benzisothiazole intermediate production .

Fused Heterocycle Synthesis: Benzothieno-Naphthyridine Construction

2-Mercaptobenzonitrile participates in microwave-assisted Thorpe-Ziegler-type heterocyclization cascades for the one-pot construction of benzo[b]benzothieno[3,2-h][1,6]naphthyridine pentacyclic systems [4]. Under cesium carbonate catalysis, the compound reacts with 2-chloromethylquinoline-3-carboxylates to afford sulfur-containing fused heterocycles with good yields. This application leverages the dual reactivity of the ortho-thiol and ortho-nitrile groups in tandem cyclization sequences, enabling efficient access to complex polycyclic architectures relevant to medicinal chemistry and materials science [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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